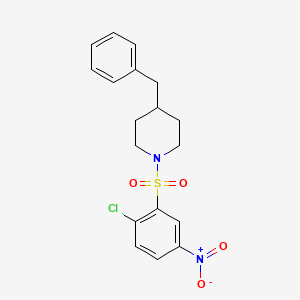
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a 2-chloro-5-nitrobenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the 2-chloro-5-nitrobenzenesulfonyl chloride, which can then be reacted with piperidine to form the desired product.
-
Preparation of 2-chloro-5-nitrobenzenesulfonyl chloride
Reagents: Chlorosulfonic acid, 2-chloro-5-nitrobenzene.
Conditions: The reaction is typically carried out under reflux conditions.
-
Formation of this compound
Reagents: 2-chloro-5-nitrobenzenesulfonyl chloride, piperidine, benzyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloro-5-nitrobenzenesulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: Amino-substituted piperidine derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe to study the interactions of piperidine derivatives with biological macromolecules.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can provide structural rigidity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyl-1-(2-chloro-4-nitrobenzenesulfonyl)piperidine
- 4-Benzyl-1-(2-chloro-3-nitrobenzenesulfonyl)piperidine
- 4-Benzyl-1-(2-chloro-6-nitrobenzenesulfonyl)piperidine
Uniqueness
4-Benzyl-1-(2-chloro-5-nitrobenzenesulfonyl)piperidine is unique due to the specific positioning of the nitro and chloro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This specific arrangement can lead to distinct biological and chemical properties compared to its isomers.
Propiedades
Fórmula molecular |
C18H19ClN2O4S |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
4-benzyl-1-(2-chloro-5-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C18H19ClN2O4S/c19-17-7-6-16(21(22)23)13-18(17)26(24,25)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
Clave InChI |
MDUBZKQAUGSJJP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-(trifluoromethyl)benzamide](/img/structure/B11686687.png)

![(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686697.png)
![N'-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686707.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11686712.png)
![Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11686716.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686723.png)
![5-({3-Chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11686728.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686746.png)
![17-(2-Methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11686767.png)
![decyl (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11686771.png)
![methyl 4-({(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686776.png)
![(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11686777.png)
